molecular formula C10H13ClF3N3O2 B6289079 N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride CAS No. 1047652-77-6

N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride

Cat. No.: B6289079
CAS No.: 1047652-77-6
M. Wt: 299.68 g/mol
InChI Key: QFBYGXYHHVLZDC-UHFFFAOYSA-N
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Description

N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride is a chemical compound with the molecular formula C10H12F3N3O2.ClH. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of a nitro group, a trifluoromethyl group, and a diamine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration, trifluoromethylation, and amination processes, often carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diamine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The diamine moiety allows for interactions with nucleophilic sites on target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine
  • 4-nitro-3-trifluoromethylphenylamine
  • N1-(4-nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine

Uniqueness

N-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical stability and reactivity. The diamine moiety further contributes to its versatility in various chemical reactions and applications .

Properties

IUPAC Name

N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N3O2.ClH/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14;/h2-3,6,15H,1,4-5,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFBYGXYHHVLZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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